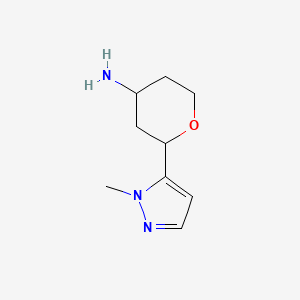

2-(1-methyl-1H-pyrazol-5-yl)oxan-4-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-methylpyrazol-3-yl)oxan-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O/c1-12-8(2-4-11-12)9-6-7(10)3-5-13-9/h2,4,7,9H,3,5-6,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSYSYUOZJAUBEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C2CC(CCO2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Design and Methodologies for 2 1 Methyl 1h Pyrazol 5 Yl Oxan 4 Amine

Retrosynthetic Analysis of the 2-(1-methyl-1H-pyrazol-5-yl)oxan-4-amine Scaffold

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves deconstructing a target molecule into simpler, commercially available starting materials through a series of imaginary "disconnections" of chemical bonds.

The primary disconnection strategy for the this compound scaffold focuses on the C-C bond connecting the pyrazole (B372694) C-5 and the oxane C-2 positions. This leads to two principal synthons: a pyrazole-based nucleophile or electrophile and a correspondingly activated oxane derivative.

Strategy A: Pyrazole as a Nucleophile: This approach envisions the 1-methyl-1H-pyrazol-5-yl anion (or an equivalent organometallic species) as the key nucleophile. The corresponding electrophile would be an oxane derivative with a suitable leaving group (e.g., a halide or sulfonate) at the C-2 position. The forward synthesis would involve the nucleophilic substitution of the leaving group by the pyrazole.

Strategy B: Pyrazole as an Electrophile: Conversely, a C-5 functionalized pyrazole (e.g., a 5-halopyrazole) can act as an electrophile. This would necessitate an organometallic oxane derivative at C-2 (e.g., an organolithium or Grignard reagent) to act as the nucleophile. The forward synthesis would likely proceed via a transition-metal-catalyzed cross-coupling reaction. researchgate.net

A third, convergent strategy involves the condensation of a pyranone with a hydrazine (B178648), which could form the pyrazole ring directly onto a pre-existing six-membered ring system. nih.gov

Achieving the desired stereochemistry at the C-2 and C-4 positions of the oxane ring is a critical challenge. The relative and absolute stereochemistry of the amine and pyrazole substituents will significantly influence the molecule's biological activity.

Substrate-Directed Control: This strategy relies on the inherent stereochemistry of a starting material to direct the formation of new stereocenters. youtube.com For instance, a chiral pool starting material, such as a carbohydrate, could be used to construct the oxane ring with predetermined stereochemistry. Subsequent reactions would then be influenced by these existing stereocenters.

Auxiliary-Mediated Control: A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. youtube.comresearchgate.net After the desired stereocenter is created, the auxiliary is removed. This approach could be employed during the formation of the oxane ring or in the introduction of the amine or pyrazole substituents.

Catalytic Asymmetric Synthesis: The use of chiral catalysts to control the stereochemical outcome of a reaction is a powerful and efficient method. researchgate.net For example, an asymmetric hydrogenation or amination reaction could be used to set the stereocenter at C-4. Similarly, a chiral Lewis acid could be used to control the stereoselectivity of the pyrazole addition to the oxane ring.

Synthesis of the 1-Methyl-1H-pyrazole Moiety

The 1-methyl-1H-pyrazole unit is a common scaffold in medicinal chemistry. Its synthesis is well-established, with a variety of methods available for its construction and functionalization.

The N-alkylation of unsymmetrically substituted pyrazoles can lead to a mixture of regioisomers (N1 and N2 alkylation). Therefore, achieving regioselective methylation is crucial for the synthesis of the target molecule.

Several factors influence the regioselectivity of pyrazole N-alkylation, including the nature of the substituent on the pyrazole ring, the alkylating agent, the base, and the solvent. A variety of methods have been developed to control this regioselectivity. nih.govresearchgate.net Catalyst-free Michael additions have been shown to yield N1-alkylated pyrazoles with high regioselectivity (>99.9:1). semanticscholar.orgacs.org Additionally, magnesium-catalyzed methods have been developed for the highly regioselective N2-alkylation of 3-substituted pyrazoles. thieme-connect.com

| Method | Alkylating Agent | Catalyst/Base | Regioselectivity (N1/N2) | Yield (%) | Reference |

| Michael Addition | Acrylates | None | >99.9:1 | >90 | semanticscholar.orgacs.org |

| Enzymatic Cascade | Haloalkanes | Engineered Enzymes | >99% | 37-47 | nih.gov |

| Mg-Catalyzed | α-bromoacetates | MgBr₂, i-Pr₂NEt | 76:24 to 99:1 (N2 selective) | 44-90 | thieme-connect.com |

| Base-Mediated | Alkyl Halides | K₂CO₃/DMSO | N1 selective | High | researchgate.net |

This table provides a summary of different methods for the regioselective N-alkylation of pyrazoles, highlighting the conditions and outcomes.

To connect the pyrazole moiety to the oxane ring, functionalization at the C-5 position is necessary. This can be achieved either by starting with a pre-functionalized pyrazole or by functionalizing the pyrazole ring at a later stage.

Transition-metal-catalyzed C-H functionalization has emerged as a powerful tool for the direct introduction of functional groups onto the pyrazole ring, avoiding the need for pre-functionalized starting materials. researchgate.net The inherent electronic properties of the pyrazole ring can direct C-H functionalization to specific positions. researchgate.net For coupling reactions, pyrazoles can be functionalized with boronic acids or esters for Suzuki couplings, or with halogens for other cross-coupling reactions like Stille or Negishi couplings. nih.govfao.org Syntheses of pyrazoles with functionalized side chains at C-3 and varying substituents at C-5 have been reported, providing versatile precursors for more complex molecules. acs.org

In recent years, there has been a significant shift towards the development of more environmentally friendly methods for the synthesis of pyrazoles. nih.govbenthamdirect.com These green chemistry approaches focus on reducing waste, avoiding hazardous reagents and solvents, and utilizing renewable resources and energy-efficient processes. researchgate.netthieme-connect.com

Key green strategies in pyrazole synthesis include:

Use of Green Solvents: Water and ethanol (B145695) are often used as environmentally benign solvents. thieme-connect.comacs.org

Solvent-Free Reactions: Performing reactions without a solvent can significantly reduce waste. researchgate.net

Microwave and Ultrasound-Assisted Synthesis: These techniques can accelerate reaction rates, often leading to higher yields and cleaner reactions. benthamdirect.comresearchgate.net

Multicomponent Reactions: Combining multiple starting materials in a single step to form the final product is highly atom-economical. nih.govresearchgate.net

Use of Recyclable and Green Catalysts: Heterogeneous catalysts, such as nano-catalysts and magnetic nano-particles, can be easily recovered and reused. nih.govnih.govnih.gov

| Green Approach | Catalyst | Key Features | Reference |

| Aqueous Media Synthesis | Imidazole | Simple, short reaction time, easy work-up | acs.org |

| Ultrasound Irradiation | Mn/ZrO₂ | High yields, short reaction times, reusable catalyst | nih.gov |

| Solvent-Free Grinding | None | Environmentally friendly, cost-effective | researchgate.net |

| Nano-catalysis | Nano-ZnO | Excellent yields, short reaction times, easy work-up | nih.gov |

This table highlights various green chemistry approaches for the synthesis of pyrazole derivatives, emphasizing the catalysts and advantages of each method.

Synthesis of the Oxan-4-amine (Tetrahydropyran-4-amine) Moiety

The oxan-4-amine, or tetrahydropyran-4-amine, scaffold is a prevalent structural motif in medicinal chemistry, valued for its favorable physicochemical properties. chemicalbook.com Its synthesis is a critical precursor to the final compound and involves robust methodologies for both the construction of the heterocyclic ring and the stereocontrolled introduction of the C-4 amino substituent.

The formation of the tetrahydropyran (B127337) (THP) ring system is a well-established area of organic synthesis, with numerous strategies developed for the construction of substituted derivatives. rsc.orgntu.edu.sg These methods provide control over stereochemistry and allow for the incorporation of various functional groups necessary for subsequent transformations. Key strategies are often employed in the synthesis of natural products and complex molecules. rsc.orgbohrium.com

Common and effective strategies for THP ring construction include:

Hetero-Diels-Alder Reactions: This cycloaddition approach is a powerful tool for constructing functionalized tetrahydropyran rings, often with high stereoselectivity. bohrium.comnih.gov

Prins Cyclization: The acid-catalyzed reaction of a homoallylic alcohol with an aldehyde is a convergent method for forming functionalized THPs. ntu.edu.sgorganic-chemistry.org

Intramolecular Michael Addition (oxa-Michael reaction): This method involves the cyclization of a hydroxyl group onto an α,β-unsaturated ester, ketone, or other Michael acceptor to form the THP ring. bohrium.comwhiterose.ac.uk

Cyclization onto Oxocarbenium Ions: These reactive intermediates can be trapped intramolecularly by a hydroxyl group to forge the ether linkage of the THP ring. rsc.orgbohrium.com

Metal-Mediated Cyclizations: Various transition metals can catalyze the intramolecular hydroalkoxylation of hydroxy allenes or alkenes to yield the corresponding oxygen heterocycles. bohrium.comorganic-chemistry.org

Reduction of Cyclic Hemi-ketals: The reduction of cyclic hemi-ketals, often formed from δ-hydroxy ketones, provides direct access to the tetrahydropyran core. rsc.orgbohrium.com

| Methodology | Description | Key Features | Reference |

|---|---|---|---|

| Hetero-Diels-Alder Reaction | A [4+2] cycloaddition between a diene and a dienophile containing a heteroatom (oxygen). | High stereocontrol, convergent. | bohrium.comnih.gov |

| Prins Cyclization | Acid-catalyzed cyclization of a homoallylic alcohol and an aldehyde. | Forms functionalized THPs, can be stereoselective. | ntu.edu.sgorganic-chemistry.org |

| Oxa-Michael Reaction | Intramolecular conjugate addition of a hydroxyl group to an α,β-unsaturated system. | Efficient for forming substituted rings. | bohrium.comwhiterose.ac.uk |

| Metal-Mediated Cyclization | Intramolecular addition of an alcohol to an unsaturated bond catalyzed by a metal (e.g., Au, Pd). | Mild reaction conditions. | organic-chemistry.org |

The introduction of the amine functionality at the C-4 position of the oxane ring is most commonly achieved through the reductive amination of a corresponding ketone precursor, tetrahydropyran-4-one. This transformation is a cornerstone of amine synthesis due to its efficiency and operational simplicity. nih.govacsgcipr.org

A typical procedure involves the reaction of tetrahydropyran-4-one with an ammonia (B1221849) source, such as ammonium (B1175870) chloride, to form an intermediate imine (or enamine) species in situ. This intermediate is not isolated but is immediately reduced by a selective reducing agent to yield the final tetrahydropyran-4-amine.

An alternative, well-documented method involves the oximation of tetrahydropyran-4-one followed by reduction. The ketone is first converted to dihydro-2H-pyran-4(3H)-one oxime, which is then hydrogenated using a catalyst like Raney Nickel in a hydrogen atmosphere to afford the target amine. chemicalbook.com Another strategy employs the reduction of a nitro group to an amine. This can be achieved by constructing the ring with a nitro group at the C-4 position, which is then reduced in a later step using reagents like amalgamated aluminum. rsc.org

The success of the amination step relies on the appropriate choice of precursors and reagents. For the synthesis of tetrahydropyran-4-amine, the primary precursor is the ketone, tetrahydropyran-4-one.

| Role | Compound/Reagent | Function | Reference |

|---|---|---|---|

| Carbonyl Precursor | Tetrahydropyran-4-one | Provides the carbon skeleton for the final amine. | chemicalbook.com |

| Amine Source | Ammonia, Ammonium Chloride (NH₄Cl) | Provides the nitrogen atom for the amino group in direct reductive amination. | |

| Intermediate Precursor | Dihydro-2H-pyran-4(3H)-one oxime | Stable intermediate that can be reduced to the amine. | chemicalbook.com |

| Reducing Agent | Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) | Mild and selective reagent for reducing iminium ions in the presence of ketones. | acsgcipr.orgharvard.edu |

| Reducing Agent | Sodium cyanoborohydride (NaBH₃CN) | Selective reducing agent, effective under mildly acidic conditions. | acsgcipr.orgharvard.edu |

| Reducing Agent | Hydrogen (H₂) with Raney Nickel | Classic conditions for the hydrogenation of oximes and other nitrogen-containing functional groups. | chemicalbook.com |

| Reducing Agent | Trichlorosilane (HSiCl₃) | A metal-free reducing agent used for direct reductive amination of ketones. | nih.gov |

The choice of reducing agent is critical for the success of a one-pot reductive amination. Reagents such as sodium triacetoxyborohydride and sodium cyanoborohydride are favored because they react much faster with the protonated iminium ion intermediate than with the starting ketone, minimizing the formation of the corresponding alcohol byproduct. harvard.edu

Convergent Coupling Strategies for this compound

A convergent synthesis involves the independent preparation of key fragments of the target molecule, which are then coupled together in the final stages. For this compound, this approach would involve the synthesis of a substituted pyrazole and a substituted oxane, followed by a key bond-forming reaction to unite them.

In the context of a convergent synthesis for the target molecule, reductive amination serves as the ideal final step to install the C-4 amine functionality. This strategy involves the prior synthesis of the key intermediate, 2-(1-methyl-1H-pyrazol-5-yl)oxan-4-one. This ketone, which already contains the coupled pyrazole-oxane core, is then subjected to reductive amination conditions as previously described.

The reaction would proceed by condensing 2-(1-methyl-1H-pyrazol-5-yl)oxan-4-one with an amine source, such as ammonia or a protected equivalent, to form the corresponding iminium ion. Subsequent reduction with a selective hydride agent like sodium triacetoxyborohydride would furnish the desired product, this compound. acsgcipr.orgharvard.edu This late-stage introduction of the amine is highly efficient and avoids potential complications of carrying the reactive amine functionality through multiple synthetic steps. nih.gov

The crucial step in a convergent approach is the formation of the carbon-carbon bond between the C-5 position of the pyrazole ring and the C-2 position of the oxane ring to form the 2-(1-methyl-1H-pyrazol-5-yl)oxan-4-one precursor. Several modern synthetic methodologies can be employed for this transformation.

Carbon-Carbon Bond Formation:

Palladium-Catalyzed Cross-Coupling Reactions: These reactions are highly versatile for forming C-C bonds between aromatic or heteroaromatic systems. mdpi.com A strategy could involve a Suzuki or Stille coupling between a 5-halo-1-methyl-1H-pyrazole and an appropriate organoboron or organotin derivative of the oxane ring. For example, coupling 5-bromo-1-methyl-1H-pyrazole with an oxane-2-boronic ester would directly form the desired C-C bond. mdpi.com

Nucleophilic Addition: An organometallic pyrazole species, such as 5-lithio-1-methyl-1H-pyrazole, could be generated and added to an electrophilic oxane precursor, such as a tetrahydropyran-lactone. This would form the C-C bond and set up the necessary functionality for conversion to the C-4 ketone.

Carbon-Nitrogen Bond Formation: While the primary convergent coupling forms a C-C bond, alternative C-N bond-forming reactions can be considered for the synthesis of related analogs or for building the pyrazole ring itself. For instance, the pyrazole ring is often constructed via the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound. mdpi.combeilstein-journals.org In a different context, intramolecular C-H amination of arylhydrazones has also been reported as a method for pyrazole synthesis. orgchemres.org However, for coupling the two pre-formed heterocyclic rings in the target molecule, C-C bond formation remains the most direct and logical convergent strategy.

Advanced Protecting Group Chemistry in the Synthesis of this compound

In the synthesis of complex molecules with multiple functional groups, an effective protecting group strategy is paramount to prevent unwanted side reactions and ensure high yields of the desired product. The synthesis of this compound involves at least two key functional groups that may require protection: the amine on the oxane ring and potentially the pyrazole nitrogen, although the N-methylation in the target compound simplifies the latter concern. An orthogonal protecting group strategy is essential, allowing for the selective removal of one group in the presence of others under different reaction conditions.

A plausible protecting group strategy for a synthetic intermediate leading to this compound would involve the protection of the amine functionality. The choice of the protecting group is critical and depends on its stability under the conditions required for the subsequent synthetic transformations and the ease of its removal in the final steps.

Key Protecting Groups for the Amine Functionality:

tert-Butoxycarbonyl (Boc): The Boc group is a widely used protecting group for amines due to its stability under a broad range of non-acidic conditions. It is readily introduced using di-tert-butyl dicarbonate (B1257347) (Boc)₂O and is typically removed under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

Fluorenylmethyloxycarbonyl (Fmoc): The Fmoc group is another common amine protecting group, which is stable under acidic conditions but is cleaved by bases, most commonly piperidine. This orthogonality to the Boc group allows for differential protection of multiple amine groups within a molecule.

Benzyl (Bn) and Carboxybenzyl (Cbz): These groups are stable to both acidic and basic conditions and are typically removed by catalytic hydrogenation. This provides another layer of orthogonality in a complex synthetic scheme.

In a hypothetical synthesis of this compound, the amine on the oxane ring would likely be protected as a Boc-carbamate. This group is robust enough to withstand many of the reaction conditions that might be employed to construct or modify the pyrazole ring and couple it to the oxane moiety.

Table of Orthogonal Protecting Groups:

| Protecting Group | Abbreviation | Introduction Reagent | Cleavage Conditions | Orthogonal to |

| tert-Butoxycarbonyl | Boc | (Boc)₂O | Acidic (e.g., TFA, HCl) | Fmoc, Cbz, Bn |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Basic (e.g., Piperidine) | Boc, Cbz, Bn |

| Carboxybenzyl | Cbz | Cbz-Cl | Catalytic Hydrogenation | Boc, Fmoc |

The strategic application of these protecting groups would enable the selective manipulation of different parts of the molecule, ensuring that the synthesis proceeds in a controlled and efficient manner. For instance, a Boc-protected amino-oxane precursor could be coupled with a pyrazole derivative, followed by the deprotection of the amine in the final step to yield the target compound.

Stereoselective and Enantioselective Synthetic Approaches for the Compound

Achieving the desired stereochemistry in the final product is a critical aspect of modern organic synthesis, particularly for biologically active molecules where stereoisomers can have vastly different activities. The synthesis of this compound, which has potential stereocenters at the C2 and C4 positions of the oxane ring, would benefit significantly from stereoselective and enantioselective approaches.

Several powerful methodologies have been developed for the stereocontrolled synthesis of substituted tetrahydropyrans (oxanes), and these can be adapted for the synthesis of the target molecule.

Proposed Stereoselective Synthetic Strategies:

Intramolecular Oxa-Michael Addition: This approach involves the cyclization of a precursor containing a hydroxyl group and an α,β-unsaturated carbonyl moiety. The stereochemistry of the substituents on the newly formed ring can be controlled by the geometry of the starting material and the reaction conditions, including the use of chiral catalysts to achieve enantioselectivity. For the synthesis of the target compound, a precursor could be designed where the pyrazole is already attached to the acyclic chain.

Prins Cyclization: The Prins cyclization is a reaction between an aldehyde and a homoallylic alcohol, typically catalyzed by a Lewis or Brønsted acid. This reaction forms a tetrahydropyran ring and allows for the introduction of various substituents with a high degree of stereocontrol. A stereoselective Prins cyclization could be employed to construct the 2,4-disubstituted oxane core, with the pyrazole and a masked amine functionality being introduced in a controlled manner.

Catalytic Asymmetric Hetero-Diels-Alder Reaction: The hetero-Diels-Alder reaction between a diene and an aldehyde is a powerful tool for the synthesis of dihydropyrans, which can then be reduced to the corresponding tetrahydropyrans. The use of chiral catalysts can render this reaction highly enantioselective, establishing the stereocenters in the oxane ring early in the synthesis.

A hypothetical enantioselective synthesis could start from an achiral precursor and utilize a chiral catalyst to induce asymmetry. For example, an asymmetric intramolecular oxa-Michael addition could be catalyzed by a chiral phosphoric acid or a chiral amine catalyst to produce an enantioenriched oxane derivative.

Table of Stereoselective Methodologies for Tetrahydropyran Synthesis:

| Methodology | Key Reaction | Stereocontrol | Potential for Enantioselectivity |

| Intramolecular Oxa-Michael Addition | Cyclization of a hydroxy-enone/enoate | Substrate and reagent control | High (with chiral catalysts) |

| Prins Cyclization | Aldehyde + Homoallylic alcohol | High diastereoselectivity | Moderate to High (with chiral catalysts) |

| Hetero-Diels-Alder Reaction | Diene + Aldehyde | High diastereoselectivity | High (with chiral catalysts) |

By employing these advanced synthetic strategies, it is possible to design a robust and efficient synthesis of this compound with excellent control over its stereochemistry. The choice of a specific route would depend on the availability of starting materials, the desired stereoisomer, and the scalability of the process.

Mechanistic Investigations and Reactivity Profiling of 2 1 Methyl 1h Pyrazol 5 Yl Oxan 4 Amine

Electronic Structure and Aromaticity of the Pyrazole (B372694) Ring in the Context of the Compound

The pyrazole moiety is a five-membered heterocyclic ring containing two adjacent nitrogen atoms and three carbon atoms. nih.govnih.gov It is considered an aromatic system due to the presence of a cyclic, planar arrangement of atoms with a continuous ring of p-orbitals containing 6 π-electrons, fulfilling Hückel's rule. This aromatic character imparts significant stability to the ring. ontosight.ai

The electronic structure of the pyrazole ring in 2-(1-methyl-1H-pyrazol-5-yl)oxan-4-amine features distinct characteristics stemming from the two nitrogen atoms. One nitrogen atom, at position 2, is described as "pyridine-like" as it is sp²-hybridized and contributes one electron to the aromatic π-system, with its lone pair residing in an sp² orbital in the plane of the ring. nih.govencyclopedia.pub The other nitrogen, at position 1, is termed "pyrrole-like" in an unsubstituted pyrazole, contributing two electrons from its p-orbital to the aromatic sextet. nih.govencyclopedia.pub However, in the specified compound, this N1 nitrogen is substituted with a methyl group, fixing its position and preventing tautomerism. nist.gov This N-methylation influences the electron density distribution within the ring. The delocalization of π-electrons across the ring results in a stable electronic configuration. ontosight.ai Theoretical calculations have shown that in N1-substituted pyrazoles, the major negative charge is concentrated on the pyrrole-like nitrogen, despite the pyridine-like nitrogen often being the site of nucleophilic substitution. nih.gov

Influence of Substituents on Pyrazole Ring Reactivity and Regioselectivity

The reactivity and regioselectivity of the pyrazole ring in this compound are significantly modulated by its two substituents: the methyl group at the N1 position and the oxan-4-amine group at the C5 position.

C5-Oxanyl Group: The large oxanyl substituent at the C5 position introduces significant steric hindrance. This bulkiness can sterically shield the adjacent C4 position and the N1-methyl group from approaching reagents, thereby influencing the regioselectivity of reactions. The electronic effect of the oxanyl group itself is primarily inductive and weakly electron-withdrawing due to the oxygen atom in the oxane ring, but this effect is generally less pronounced than the steric influence in directing reactivity.

The interplay of these electronic and steric factors dictates the preferred sites of chemical attack on the pyrazole ring. Generally, electron-donating groups on the pyrazole ring have been shown to influence the acidity and basicity of the molecule. nih.gov

Reactivity Patterns of the Pyrazole Moiety

Pyrazoles are electron-rich heterocyclic systems, rendering them versatile in organic synthesis. nih.gov The ring possesses both nucleophilic and electrophilic centers. The C4 position is notably nucleophilic, while the C3 and C5 positions are considered electrophilic due to their proximity to the electronegative nitrogen atoms. nih.govresearchgate.net

| Reactivity Type | Preferred Position(s) | Influencing Factors |

| Electrophilic Aromatic Substitution | C4 | High electron density, most nucleophilic carbon. |

| Nucleophilic Aromatic Substitution | C3, C5 | Proximity to electronegative nitrogen atoms, requires a good leaving group. |

Due to its π-excessive aromatic character, the pyrazole ring readily undergoes electrophilic aromatic substitution (SEAr) reactions. nih.govwikipedia.org The position of substitution is highly regioselective. The C4 position is the most electron-rich carbon atom and is thus the preferred site for electrophilic attack. researchgate.netscribd.com This is because the carbocation intermediate formed by attack at C4 is more stabilized by resonance, involving the N1 and N2 atoms, than intermediates formed by attack at C3 or C5. Common electrophilic substitution reactions such as nitration, halogenation, and sulfonation occur preferentially at the C4 position. researchgate.netscribd.com In the context of this compound, the activating effect of the N1-methyl group further enhances the nucleophilicity of the C4 position, reinforcing its status as the primary site for electrophilic attack.

Nucleophilic aromatic substitution (SNAr) on the pyrazole ring is less common than electrophilic substitution and typically requires specific conditions. The C3 and C5 positions are electron-deficient due to the adjacent electronegative nitrogen atoms, making them susceptible to attack by strong nucleophiles. nih.govresearchgate.net However, for an SNAr reaction to proceed, a good leaving group (such as a halogen) must be present at one of these positions. imperial.ac.uk In this compound, neither the C3 nor the C5 position has an appropriate leaving group, so direct nucleophilic substitution on the pyrazole carbon atoms is not a facile process.

Tautomerism is a key structural feature of many pyrazole derivatives, involving the migration of a proton between the two annular nitrogen atoms (N1 and N2). nih.govencyclopedia.pubresearchgate.net This phenomenon, known as annular prototropic tautomerism, can significantly influence the reactivity and properties of the molecule, as the two tautomeric forms can have different electronic and steric profiles. nih.govresearchgate.net The equilibrium between tautomers is affected by factors such as the nature of substituents, the solvent, and temperature. nih.gov

However, in the specific case of this compound, this annular tautomerism is not possible. The presence of a methyl group covalently bonded to the N1 nitrogen atom "locks" the ring system into a single, fixed form. nist.gov Consequently, the compound exists exclusively as the 1-methyl-5-substituted isomer, and its reactivity profile is determined solely by this structure without the complexities of a tautomeric equilibrium.

Conformational Analysis and Ring Dynamics of the Oxane Moiety

The oxane (tetrahydropyran) ring is a six-membered saturated heterocycle. Similar to cyclohexane, its most stable conformation is the chair form, which minimizes both angle strain and torsional strain by allowing all bond angles to be close to the ideal tetrahedral angle of 109.5° and keeping substituents on adjacent carbons in a staggered arrangement. nih.govlibretexts.org

In the chair conformation of the oxane ring, substituents can occupy two distinct types of positions: axial (perpendicular to the general plane of the ring) and equatorial (in the approximate plane of the ring). libretexts.org The this compound molecule has two substituents on the oxane ring: the 1-methyl-1H-pyrazol-5-yl group at position 2 and the amine group at position 4.

Due to steric hindrance, bulky substituents preferentially occupy the more spacious equatorial positions to minimize unfavorable 1,3-diaxial interactions. nih.gov

The 1-methyl-1H-pyrazol-5-yl group is sterically demanding and would strongly prefer an equatorial orientation to avoid steric clashes with axial hydrogens on the same side of the ring.

The amine group at the C4 position is smaller but would also favor an equatorial position for greater stability.

The oxane ring is not static and can undergo a process called ring flipping, where one chair conformation interconverts to another. nih.govlibretexts.org During this process, all axial substituents become equatorial, and all equatorial substituents become axial. libretexts.org For this compound, the conformation where both the large pyrazolyl group and the amino group are in equatorial positions would be significantly lower in energy and therefore the overwhelmingly predominant conformer at equilibrium.

| Substituent Position | Preferred Orientation | Reason |

| C2 (1-methyl-1H-pyrazol-5-yl) | Equatorial | Minimizes steric hindrance (1,3-diaxial interactions). |

| C4 (amine) | Equatorial | Minimizes steric hindrance. |

Reactivity of the Secondary Amine Functionality

The chemical behavior of this compound is largely dictated by the nucleophilic character of its secondary amine. Situated on a flexible oxane ring, this amine group is available for a variety of chemical transformations. As weak bases, amines are generally good nucleophiles, capable of reacting with a range of electrophiles. libretexts.org The reactivity of this specific secondary amine is modulated by the electronic properties and steric bulk of the adjacent 1-methyl-1H-pyrazol-5-yl substituent.

The secondary amine of this compound is expected to readily participate in condensation, alkylation, and acylation reactions, which are cornerstone transformations for amine functional groups. libretexts.orglibretexts.orgwikipedia.orgorganic-chemistry.orgwikipedia.orgebsco.comlibretexts.orglibretexts.orgunizin.org

Condensation Reactions: These reactions involve the combination of two molecules to form a larger molecule, with the concurrent loss of a small molecule, such as water. wikipedia.orglibretexts.org The secondary amine can react with aldehydes and ketones to form enamines. libretexts.org This reaction is typically acid-catalyzed and reversible. libretexts.org The formation of the enamine proceeds through an initial nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration.

Alkylation Reactions: N-alkylation of secondary amines introduces an additional alkyl group onto the nitrogen atom, yielding a tertiary amine. wikipedia.org This reaction typically proceeds via a nucleophilic aliphatic substitution mechanism, where the amine attacks an alkyl halide. wikipedia.org A significant challenge in amine alkylation is the potential for overalkylation. libretexts.org However, starting with a secondary amine, the product is a tertiary amine, which can still be alkylated to form a quaternary ammonium (B1175870) salt. libretexts.org The use of a base is often required to neutralize the hydrogen halide byproduct, which would otherwise protonate the starting amine and render it non-nucleophilic. libretexts.org Alternative greener approaches involve the use of alcohols as alkylating agents, often facilitated by transition metal catalysts through a "hydrogen borrowing" mechanism. beilstein-journals.org

Acylation Reactions: Acylation is the process of introducing an acyl group (-C(O)R) onto the amine. Secondary amines react efficiently with acylating agents like acid chlorides and acid anhydrides to form tertiary amides. libretexts.org These reactions are generally rapid and high-yielding. libretexts.org A base, such as pyridine (B92270) or a tertiary amine, is often added to scavenge the acid byproduct (e.g., HCl). libretexts.org Unlike alkylation, over-acylation is not a concern because the resulting amide is significantly less nucleophilic than the starting amine due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group. libretexts.org

The following table summarizes representative conditions for these transformations on analogous secondary amine substrates.

| Reaction Type | Electrophile | Typical Reagents & Conditions | Product Type |

|---|---|---|---|

| Condensation | Cyclohexanone | p-Toluenesulfonic acid (cat.), Toluene, Dean-Stark, reflux | Enamine |

| Alkylation | Methyl iodide (CH₃I) | K₂CO₃, Acetonitrile (CH₃CN), room temperature | Tertiary Amine |

| Acylation | Acetyl chloride (CH₃COCl) | Triethylamine (B128534) (Et₃N), Dichloromethane (CH₂Cl₂), 0 °C to room temp. | Tertiary Amide |

Interplay of Electronic and Steric Effects on Overall Compound Reactivity and Selectivity

The reactivity of the amine in this compound is not solely based on its inherent nucleophilicity but is finely tuned by the electronic and steric influence of the molecular framework, particularly the pyrazole substituent.

Steric Effects: Steric hindrance plays a critical role in determining the accessibility of the amine's lone pair to an incoming electrophile. The 2-(1-methyl-1H-pyrazol-5-yl) group is a bulky substituent. The oxane ring typically adopts a chair conformation to minimize steric strain. The substituent at the C2 position can exist in either an axial or equatorial orientation, with the equatorial position generally being more stable. The relative orientation of the C4-amine (axial vs. equatorial) and the C2-substituent will significantly impact the steric environment around the nitrogen atom. If the approach to the amine is shielded by the pyrazole group, the rate of reaction with bulky electrophiles may be reduced, and selectivity could be observed in reactions with substrates possessing multiple reaction sites. Steric constraints imposed by substituents on pyrazole rings are known to be determining factors in the regioselectivity of other reactions. mdpi.comresearchgate.net

Investigation of Reaction Kinetics and Thermodynamics for Key Synthetic Transformations

A quantitative understanding of the reactivity of this compound requires an analysis of the kinetics and thermodynamics of its key reactions.

Reaction Kinetics: The study of reaction kinetics provides insight into the rate of a chemical reaction and the factors that influence it. For the acylation and alkylation of the secondary amine, the rate of reaction is expected to depend on the concentrations of both the amine and the electrophile, as well as the temperature, solvent, and presence of any catalysts.

Acylation: The acylation of amines is typically a very fast process. libretexts.org Kinetic studies would likely reveal a second-order rate law, first order in both the amine and the acylating agent. The rate-determining step is the nucleophilic attack of the amine on the carbonyl carbon of the electrophile.

Alkylation: The kinetics of N-alkylation can be more complex due to the potential for competing reactions and the influence of the base used to neutralize the acid byproduct. pearson.comyoutube.com The reaction is generally considered to follow an SN2 mechanism, which is also second-order. libretexts.org Kinetic analysis can help in optimizing reaction conditions to favor the desired mono-alkylation product and minimize the formation of quaternary ammonium salts.

Thermodynamics: Thermodynamic analysis determines the extent to which a reaction will proceed and the position of the equilibrium. Key parameters include the changes in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS).

Acylation: The formation of an amide from an amine and an acid chloride is a highly exothermic (negative ΔH) and exergonic (negative ΔG) process. acs.org The formation of a stable amide bond and a molecule of HCl (which is neutralized by a base) drives the reaction to completion, making it essentially irreversible under typical conditions.

The table below outlines the key kinetic and thermodynamic parameters relevant to the study of these reactions.

| Parameter | Symbol | Significance | Expected Qualitative Value for Amine Acylation/Alkylation |

|---|---|---|---|

| Rate Constant | k | Measures the speed of the reaction. | High for acylation; variable for alkylation. |

| Activation Energy | Ea | The minimum energy required for a reaction to occur. | Low for acylation. |

| Enthalpy Change | ΔH | Heat absorbed or released during the reaction. | Negative (exothermic). researchgate.net |

| Entropy Change | ΔS | Change in disorder of the system. | Can be small or slightly negative as two molecules form one (plus a salt). |

| Gibbs Free Energy Change | ΔG | Determines the spontaneity of the reaction. | Negative (spontaneous). |

Advanced Spectroscopic and Structural Characterization of 2 1 Methyl 1h Pyrazol 5 Yl Oxan 4 Amine and Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For 2-(1-methyl-1H-pyrazol-5-yl)oxan-4-amine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides definitive structural evidence and allows for the differentiation of stereoisomers.

The 1H NMR spectrum provides information about the chemical environment, number, and connectivity of protons. The protons on the pyrazole (B372694) ring are expected to appear as distinct doublets in the aromatic region, while the N-methyl group will be a sharp singlet. The protons on the oxan ring will appear in the aliphatic region, with their chemical shifts and multiplicities being highly dependent on their position and stereochemical orientation (axial vs. equatorial). For instance, the proton at C2, adjacent to both the oxygen atom and the pyrazole ring, would be significantly downfield shifted.

The 13C NMR spectrum reveals the number of unique carbon environments. The chemical shifts confirm the presence of both the pyrazole and oxan rings. The carbons of the pyrazole ring typically resonate between δ 100-140 ppm, while the aliphatic carbons of the oxan ring appear further upfield. The position of the amine group at C4 influences the chemical shifts of the adjacent carbons.

Differentiation between cis and trans isomers is often possible by analyzing the coupling constants (J-values) of the oxan ring protons and the chemical shifts, which are sensitive to the substituent's axial or equatorial position.

Representative NMR Data for this compound

Note: The following data are representative values based on analogous structures and established chemical shift principles. Actual experimental values may vary.

| Position | 1H Chemical Shift (δ, ppm) | 13C Chemical Shift (δ, ppm) |

|---|---|---|

| N-CH3 (pyrazole) | ~3.85 (s, 3H) | ~38.9 |

| H3 (pyrazole) | ~7.40 (d, J=1.8 Hz, 1H) | ~139.0 |

| H4 (pyrazole) | ~6.05 (d, J=1.8 Hz, 1H) | ~105.5 |

| C5 (pyrazole) | - | ~148.0 |

| H2 (oxane) | ~4.80 (dd, J=9.5, 2.5 Hz, 1H) | ~78.0 |

| H3 (oxane) | ~1.80-2.10 (m, 2H) | ~35.0 |

| H4 (oxane) | ~3.10 (m, 1H) | ~48.0 |

| H5 (oxane) | ~1.60-1.90 (m, 2H) | ~34.0 |

| H6 (oxane) | ~3.60 (m, 1H), ~4.10 (m, 1H) | ~67.0 |

| NH2 | ~1.95 (br s, 2H) | - |

Two-dimensional NMR experiments are essential for assembling the molecular structure from the 1D data.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For the title compound, COSY would show correlations between adjacent protons on the oxan ring (H2-H3, H3-H4, H4-H5, H5-H6), confirming the ring's proton sequence.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton with its directly attached carbon atom. This allows for the unambiguous assignment of all protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) couplings between protons and carbons. Crucially, it would show a correlation between the H2 proton of the oxan ring and the C5 carbon of the pyrazole ring, definitively establishing the connection point between the two heterocyclic systems. Correlations from the N-methyl protons to the C3 and C5 carbons of the pyrazole ring would also be expected.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, even if they are not directly bonded. This is paramount for stereochemical assignment. For example, in a cis isomer where the pyrazole and amine groups are on the same side of the oxan ring, NOESY might show correlations between the pyrazole protons and the axial protons on the same face of the oxan ring. This technique can distinguish between axial and equatorial orientations of the substituents.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pathways

HRMS provides an extremely precise measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound (C₉H₁₅N₃O), the calculated exact mass of the protonated molecule [M+H]⁺ is 182.1288 Da. Experimental measurement of a mass very close to this value confirms the molecular formula.

Furthermore, tandem mass spectrometry (MS/MS) experiments elucidate the molecule's fragmentation pathways, which provides structural confirmation. Key fragmentation processes for pyrazoles often involve the expulsion of stable neutral molecules like hydrogen cyanide (HCN) or dinitrogen (N₂). researchgate.net The oxan ring can undergo characteristic cleavages, such as retro-Diels-Alder reactions or cleavage adjacent to the ether oxygen.

Plausible Fragmentation Pathways for [C₉H₁₅N₃O+H]⁺

| m/z (Da) | Proposed Fragment Formula | Proposed Loss | Structural Origin |

|---|---|---|---|

| 182.1288 | [C9H16N3O]+ | - | Protonated Molecular Ion [M+H]+ |

| 165.1026 | [C9H13N2O]+ | NH3 | Loss of ammonia (B1221849) from the amine group |

| 97.0604 | [C5H9N2]+ | C4H7O | Cleavage of the oxan ring, retaining the pyrazole |

| 86.0964 | [C5H12NO]+ | C4H4N2 | Loss of the methylpyrazole fragment |

| 82.0553 | [C4H8N]+ | C5H8N2O | Fragment from oxan ring cleavage |

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

The IR and Raman spectra of this compound would display characteristic absorption bands corresponding to its constituent functional groups. The primary amine (NH₂) group is particularly prominent, showing N-H stretching vibrations. The C-O-C ether linkage of the oxan ring and the various C-H and C=N bonds of the pyrazole ring also produce distinct signals. acs.orgnih.gov

Characteristic Vibrational Frequencies

| Frequency Range (cm-1) | Vibrational Mode | Functional Group |

|---|---|---|

| 3300-3500 | N-H stretch (asymmetric & symmetric) | Primary Amine (-NH2) |

| 2850-3000 | C-H stretch | Aliphatic (Oxane, N-CH3) |

| ~3100 | C-H stretch | Aromatic (Pyrazole) |

| 1580-1650 | N-H bend (scissoring) | Primary Amine (-NH2) |

| 1450-1550 | C=N and C=C stretch | Pyrazole Ring |

| 1050-1150 | C-O-C stretch (asymmetric) | Ether (Oxane) |

| 1200-1250 | C-N stretch | Aromatic Amine |

Beyond identifying functional groups, vibrational spectroscopy can offer insights into the molecule's conformation. The oxan ring is expected to adopt a stable chair conformation. The vibrational modes of the substituents (the pyrazole and amine groups) can be influenced by whether they occupy axial or equatorial positions. Specific C-H bending and ring deformation modes in the fingerprint region (below 1500 cm⁻¹) are particularly sensitive to these subtle structural differences. acs.org By comparing experimental spectra with theoretical calculations (e.g., using Density Functional Theory, DFT), it is possible to predict the lowest energy conformer and assign vibrational modes to specific conformational states. scirp.org

X-ray Diffraction Analysis for Solid-State Structure and Crystal Packing

Single-crystal X-ray diffraction is a definitive technique for determining the three-dimensional atomic arrangement of a compound in its solid state. While the crystal structure for this compound itself is not publicly available, analysis of closely related pyrazole derivatives provides significant insight into the likely structural features, molecular conformations, and intermolecular interactions that govern crystal packing.

Detailed crystallographic studies have been performed on derivatives containing the 1-methyl-1H-pyrazole moiety. For instance, the crystal structure of 2,2-dimethyl-5-(((1-methyl-1H-pyrazol-5-yl)amino)methylene)-1,3-dioxane-4,6-dione was determined, revealing key structural parameters. researchgate.net The analysis showed that the molecule is nearly planar, with an intramolecular hydrogen bond stabilizing this conformation. researchgate.net The dioxane ring adopts a half-boat conformation. researchgate.net

Another related compound, methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate, was found to crystallize in the monoclinic space group P21/c. mdpi.com In its crystal structure, the phenyl and pyrazole rings are significantly twisted relative to each other, with a dihedral angle of 60.83(5)°. mdpi.com The crystal packing is dominated by strong intermolecular hydrogen bonds that link molecules into chains. mdpi.com The study of various 4-halogenated-1H-pyrazoles has further shown how substituent changes can alter packing motifs, from trimeric hydrogen-bonded units in chloro and bromo analogs to catemeric chains in fluoro and iodo analogs. mdpi.com

Below is a table summarizing crystallographic data for selected pyrazole derivatives, illustrating the typical parameters obtained from X-ray diffraction analysis.

| Parameter | Compound A: 2,2-dimethyl-5-(((1-methyl-1H-pyrazol-5-yl)amino)methylene)-1,3-dioxane-4,6-dione researchgate.net | Compound B: ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate nih.gov | Compound C: 1-methyl-1H-pyrazol-2-ium nitrate (B79036) researchgate.net |

|---|---|---|---|

| Formula | C₁₁H₁₃N₃O₄ | C₁₃H₁₄N₂O₂ | C₄H₇N₃O₃ |

| Crystal System | Triclinic | Triclinic | Orthorhombic |

| Space Group | P1 | P-1 | P2₁2₁2₁ |

| a (Å) | 8.2188(16) | 8.1338(12) | 14.2289(10) |

| b (Å) | 9.0289(18) | 8.1961(9) | 6.1881(4) |

| c (Å) | 9.2569(19) | 10.7933(11) | 7.5592(5) |

| α (°) | 79.25(3) | 74.013(9) | 90 |

| β (°) | 80.43(3) | 83.308(10) | 90 |

| γ (°) | 64.71(3) | 64.734(13) | 90 |

| Volume (ų) | 607.3 | 625.54(13) | 665.59(8) |

| Z | 2 | 2 | 4 |

| Temperature (K) | 109 | 293 | 150 |

| R-factor (Rgt(F)) | 0.0479 | 0.067 | 0.0427 |

Chiroptical Methods for Stereochemical and Enantiomeric Purity Analysis

The molecule this compound possesses at least one stereocenter at the C4 position of the oxane ring, making it a chiral compound that can exist as a pair of enantiomers. The stereochemistry at the C2 position can also contribute to chirality, potentially leading to diastereomers. Therefore, chiroptical methods are essential for its stereochemical characterization and for determining enantiomeric purity. nih.gov

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs) is a primary technique for the analytical and preparative separation of enantiomers. researchgate.net For pyrazole derivatives, polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have proven highly effective. nih.govresearchgate.net A study on 18 racemic 4,5-dihydro-1H-pyrazole derivatives demonstrated successful baseline resolution for all compounds using either Lux cellulose-2 or Lux amylose-2 columns. nih.govresearchgate.net The cellulose-based column was particularly efficient with polar organic mobile phases, achieving high resolutions in short analysis times, whereas the amylose-based column performed better in normal-phase conditions. nih.govresearchgate.net These methods are directly applicable for determining the enantiomeric excess (ee) of this compound.

| Chiral Stationary Phase | Elution Mode | Typical Analysis Time | Maximum Resolution (Rs) Achieved | Key Feature |

|---|---|---|---|---|

| Lux cellulose-2 | Polar Organic | ~5 min | up to 18 | Superior for fast analysis with sharp peaks |

| Lux amylose-2 | Normal Phase | ~30 min | up to 30 | Greater enantiomer-resolving ability |

Electronic Circular Dichroism (ECD) Spectroscopy is another powerful, non-destructive technique used for stereochemical analysis. nih.gov ECD measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. nih.gov The resulting ECD spectrum is unique to a specific enantiomer and its mirror image for the opposite enantiomer, making it an excellent tool for assigning absolute configuration. chiralabsxl.com This is often achieved by comparing the experimental spectrum to that of a known standard or to spectra predicted by quantum-chemical calculations. chiralabsxl.com For chiral amines, derivatization with a chromophoric agent can induce or enhance the CD signal, allowing for sensitive determination of both absolute configuration and enantiomeric composition. nsf.govutexas.edu The use of an HPLC system equipped with a CD detector (HPLC-CD) allows for simultaneous achiral separation and determination of chiral purity, providing a robust method for quality control. nih.gov

Computational Chemistry and Theoretical Insights into 2 1 Methyl 1h Pyrazol 5 Yl Oxan 4 Amine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a robust framework for understanding the intrinsic properties of a molecule. eurasianjournals.comresearchgate.net These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, from which numerous other properties can be derived.

Density Functional Theory (DFT) is a widely used computational method for predicting the molecular geometry and electronic properties of chemical systems. researcher.liferesearchgate.net Geometry optimization aims to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. Functionals such as B3LYP combined with basis sets like 6-311G(d,p) are commonly employed to achieve a balance between accuracy and computational cost. researchgate.netresearchgate.net

The optimization of 2-(1-methyl-1H-pyrazol-5-yl)oxan-4-amine would reveal key structural parameters. The oxane ring is expected to adopt a stable chair conformation, which minimizes steric and torsional strain. The pyrazole (B372694) ring, being aromatic, would be planar. The relative orientation of these two rings and the conformation of the amine group would be determined to identify the global energy minimum structure.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Predicted Value |

| Bond Length (Å) | N1 (pyrazole) | C5 (pyrazole) | - | 1.34 |

| C-O (oxane) | - | - | 1.43 | |

| C4 (oxane) | N (amine) | - | 1.47 | |

| **Bond Angle (°) ** | C4 (pyrazole) | C5 (pyrazole) | N1 (pyrazole) | 110.5 |

| C-O-C (oxane) | - | - | 111.5 | |

| Dihedral Angle (°) | C3-C4-C5-N1 (pyrazole) | - | - | ~0.0 |

| C5-O-C2-C3 (oxane) | - | - | ~-60.0 |

Note: The data in this table is illustrative and represents typical values for similar chemical structures derived from computational chemistry principles. Specific experimental or calculated values for the title compound may vary.

Electronic structure analysis, often through methods like Mulliken population analysis, provides insight into the charge distribution across the molecule. researchgate.net This analysis for this compound would likely show significant negative charge localized on the nitrogen atoms of the pyrazole ring and the oxygen atom of the oxane ring due to their high electronegativity. The hydrogen atoms of the amine group would carry a partial positive charge.

| Atom | Predicted Mulliken Charge (a.u.) |

| N1 (Pyrazole) | -0.25 |

| N2 (Pyrazole) | -0.30 |

| O (Oxane) | -0.45 |

| N (Amine) | -0.50 |

| H (Amine) | +0.20 |

Note: This table contains representative Mulliken charge values based on DFT studies of analogous heterocyclic compounds. The actual values are dependent on the specific computational method and basis set used.

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to predict and explain chemical reactivity. numberanalytics.comacs.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO indicates its ability to accept electrons (electrophilicity). numberanalytics.com The HOMO-LUMO energy gap (ΔE) is an important indicator of molecular stability; a large gap suggests high stability and low chemical reactivity. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich regions, such as the pyrazole ring and the lone pair of the amine nitrogen. The LUMO would likely be distributed across the aromatic pyrazole ring system. FMO analysis helps in identifying the sites susceptible to electrophilic and nucleophilic attack.

| Molecular Orbital | Predicted Energy (eV) | Likely Localization |

| HOMO | -6.5 | Pyrazole ring, Amine group (N atom) |

| LUMO | -0.8 | Pyrazole ring |

| HOMO-LUMO Gap (ΔE) | 5.7 | - |

Note: The energy values presented are illustrative, based on typical FMO calculations for N-heterocyclic compounds, and serve to explain the principles of FMO analysis.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the electron density surface of a molecule. researchgate.netresearchgate.net It is invaluable for identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). In an MEP map, regions of negative electrostatic potential, typically colored red, indicate an excess of electron density and are prone to electrophilic attack. Conversely, regions of positive potential, colored blue, are electron-deficient and represent sites for nucleophilic attack.

For this compound, the MEP map would be expected to show:

Negative Potential (Red/Yellow): Concentrated around the two nitrogen atoms of the pyrazole ring and the oxygen atom of the oxane ring, reflecting the presence of lone pairs of electrons. These are the primary sites for hydrogen bonding and interaction with electrophiles.

Positive Potential (Blue): Located around the hydrogen atoms of the amine group (N-H), making them acidic and potential hydrogen bond donors.

Computational methods can accurately predict various spectroscopic parameters. DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.netnih.gov These predictions are highly valuable for structure verification and interpretation of experimental spectra.

Similarly, the vibrational frequencies corresponding to infrared (IR) spectra can be calculated. nih.govyoutube.com By analyzing the computed vibrational modes, specific peaks in an experimental IR spectrum can be assigned to the stretching, bending, or wagging of particular bonds or functional groups. Calculated frequencies are often scaled by an empirical factor (e.g., ~0.96-0.98 for B3LYP functionals) to correct for anharmonicity and other systematic errors. nih.gov

| Parameter | Predicted Value | Functional Group |

| ¹H NMR Shift (ppm) | 7.5 | C-H (pyrazole) |

| 3.5 | N-CH₃ (pyrazole) | |

| 3.8 | O-CH₂ (oxane) | |

| 2.5 | NH₂ (amine) | |

| ¹³C NMR Shift (ppm) | 140.0 | C=N (pyrazole) |

| 68.0 | O-C (oxane) | |

| 45.0 | C-N (amine) | |

| Vibrational Freq. (cm⁻¹) | 3350-3450 | N-H stretch (amine) |

| 2850-2960 | C-H stretch (aliphatic) | |

| 1550 | C=N stretch (pyrazole) | |

| 1100 | C-O-C stretch (oxane) |

Note: This table provides illustrative predicted spectroscopic data. Actual experimental values may differ. Calculated vibrational frequencies are typically scaled for better agreement with experimental data.

Molecular Dynamics Simulations for Conformational Space Exploration and Solvent Effects

While quantum mechanics provides a static, zero-kelvin picture, Molecular Dynamics (MD) simulations introduce temperature and time, allowing for the exploration of a molecule's dynamic behavior. eurasianjournals.comrsc.org MD simulations are particularly useful for studying large, flexible molecules and their interactions with the surrounding environment, such as a solvent. rsc.orgresearchgate.net

For this compound, an MD simulation would reveal the conformational flexibility of the oxane ring, which can interconvert between chair, twist-boat, and boat forms. nih.govresearchgate.net The simulation would track the populations of these conformers over time, providing insight into the ring's dynamic equilibrium. It would also show the rotational freedom around the single bond connecting the pyrazole and oxane rings.

Reaction Mechanism Elucidation using Computational Methods

Computational chemistry is a powerful tool for elucidating reaction mechanisms, providing detailed information that is often difficult to obtain experimentally. nih.govresearchgate.net By mapping the potential energy surface of a reaction, chemists can identify reactants, products, intermediates, and, crucially, transition state structures. nih.gov The calculated energy difference between the reactants and the transition state gives the activation energy, which is a key determinant of the reaction rate.

For the synthesis of this compound or its subsequent reactions, computational methods could be used to:

Investigate Synthetic Pathways: Compare different proposed synthetic routes, such as the cyclocondensation reactions typically used for pyrazole synthesis or methods for amine functionalization, to determine the most energetically favorable pathway. mdpi.comresearchgate.netsci-hub.se

Characterize Transition States: Identify the geometry of the highest-energy point along the reaction coordinate, providing a snapshot of the bond-breaking and bond-forming processes.

For instance, in a typical pyrazole synthesis involving a 1,3-dicarbonyl compound and a hydrazine (B178648), DFT calculations can model the initial nucleophilic attack, the subsequent cyclization, and the final dehydration steps, calculating the energy barriers for each to identify the rate-determining step. researchgate.netmdpi.com

Ligand-Target Interaction Prediction: In Vitro Mechanistic Docking Studies

Given that pyrazole derivatives are known to exhibit a wide range of pharmacological activities, molecular docking is a valuable computational tool to predict and analyze the interaction of this compound with potential biological targets. nih.govnih.govmdpi.com This in silico technique places the molecule (ligand) into the binding site of a target protein and scores the interaction, predicting the preferred binding mode and affinity. researchgate.net

Molecular docking simulations can reveal the specific orientation and conformation of this compound within a protein's active site. nih.gov The analysis of this binding pose identifies "interaction hotspots"—key amino acid residues that form favorable interactions with the ligand. These interactions can include hydrogen bonds (e.g., with the amine group or pyrazole nitrogens), hydrophobic interactions (with the methyl group and parts of the ring systems), and electrostatic interactions. mdpi.com For example, docking against a target like cyclooxygenase-2 (COX-2), a common target for pyrazole-containing anti-inflammatory drugs, could reveal hydrogen bonding between the oxane amine and a serine residue, and pi-stacking of the pyrazole ring with a tyrosine residue. mdpi.comceon.rs Visualizing these interactions provides a rational basis for the molecule's potential biological activity. researchgate.net

| Hypothetical Protein Target | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|---|

| Cyclooxygenase-2 (COX-2) | 1CX2 | -8.9 | Ser530, Tyr385, Arg120 | H-Bond, Pi-Sulfur, Salt Bridge |

| Receptor Tyrosine Kinase (VEGFR-2) | 2QU5 | -9.5 | Cys919, Asp1046, Glu885 | H-Bond, H-Bond, Salt Bridge |

| Carbonic Anhydrase II (hCA II) | 2VTO | -7.8 | His94, Thr199, Zn2+ | H-Bond, H-Bond, Metal Coordination |

| 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) | 1TF9 | -8.2 | Gln293, Phe381, Asn282 | H-Bond, Pi-Pi Stacking, H-Bond |

The insights gained from docking studies are fundamental to structure-based drug design. acs.orgnih.gov By understanding how this compound binds to a target, medicinal chemists can propose modifications to its structure to enhance potency and selectivity. For example, if docking reveals an unoccupied hydrophobic pocket near the methyl group on the pyrazole, replacing it with a larger alkyl group could increase binding affinity. Conversely, if a specific hydrogen bond is predicted to be crucial for activity, modifications would be designed to preserve or strengthen this interaction. nih.gov This iterative cycle of computational prediction and chemical synthesis allows for the rational design of more effective molecules. tandfonline.com

Quantitative Structure-Reactivity/Selectivity Relationship (QSRR/QSSR) Studies

Quantitative Structure-Reactivity/Selectivity Relationship (QSRR/QSSR) models are statistical tools used to correlate the chemical structure of a series of compounds with their reactivity or selectivity. nih.gov These models are built by calculating a set of numerical parameters, or "descriptors," that quantify various aspects of a molecule's structure (e.g., electronic, steric, and hydrophobic properties). mdpi.comnih.gov

For a series of derivatives of this compound, a QSRR model could be developed to predict their rate of a specific reaction, such as metabolic degradation. researchgate.net Descriptors like the Highest Occupied Molecular Orbital (HOMO) energy, molecular weight, and logP would be calculated for each derivative. These descriptors would then be correlated with experimentally measured reaction rates using statistical methods like multiple linear regression or machine learning algorithms. researchgate.net The resulting equation or model can then be used to predict the reactivity of new, unsynthesized derivatives, prioritizing the synthesis of compounds with desired properties, such as increased metabolic stability.

Solvation Models and Environmental Effects on Computational Predictions

The surrounding environment, particularly the solvent, can significantly influence a molecule's properties and reactivity. Computational solvation models are used to account for these effects. nih.gov These models can be broadly categorized as explicit, where individual solvent molecules are simulated, or implicit (continuum), where the solvent is treated as a continuous medium with a specific dielectric constant. nih.govfiveable.mearxiv.org

The choice of solvation model can impact the accuracy of predicted energies. acs.org For example, calculating the reaction energy profile for a reaction involving charged species would be highly sensitive to the solvent model used. Implicit models like the Polarizable Continuum Model (PCM) or the Conductor-like Screening Model (COSMO) are computationally efficient for simulating bulk solvent effects on properties like solvation free energy. nih.gov However, explicit models may be necessary to capture specific solute-solvent interactions, such as hydrogen bonding, which can play a critical role in stabilizing transition states. nih.gov Environmental factors beyond the solvent, such as pH, can also be modeled to predict the protonation state of the amine group in this compound, which would in turn affect its receptor binding and reactivity. escholarship.org The accuracy of computational predictions is therefore highly dependent on the appropriate representation of these environmental factors. rsc.orgnih.gov

| Solvation Model | Solvent | Calculated Solvation Free Energy (ΔGsolv) (kcal/mol) | Computational Cost |

|---|---|---|---|

| PCM (Implicit) | Water | -12.5 | Low |

| COSMO (Implicit) | Water | -12.1 | Low |

| SMD (Implicit) | Water | -13.0 | Low |

| Explicit (TIP3P Water Box) | Water | -13.8 ± 0.5 | High |

| PCM (Implicit) | Octanol | -9.8 | Low |

Organic Transformations and Derivatization Chemistry of 2 1 Methyl 1h Pyrazol 5 Yl Oxan 4 Amine

Functionalization of the Pyrazole (B372694) Ring

The pyrazole moiety is a prominent feature in many biologically active compounds, and its functionalization can significantly alter the physicochemical and biological properties of the parent molecule. mdpi.comnih.govdntb.gov.uamdpi.comencyclopedia.pub The electronic characteristics of the pyrazole ring in 2-(1-methyl-1H-pyrazol-5-yl)oxan-4-amine permit a variety of chemical modifications.

The C-4 position of the pyrazole ring is particularly susceptible to electrophilic substitution reactions due to its higher electron density. rrbdavc.orgresearchgate.netquora.com This allows for the introduction of a wide range of functional groups through reactions such as nitration, halogenation, and sulfonation. scribd.com For instance, nitration can be achieved using a mixture of nitric acid and sulfuric acid, while halogenation can be performed with reagents like N-bromosuccinimide (NBS) for bromination. scribd.comresearchgate.net

Nucleophilic substitution on the pyrazole ring is less common and typically requires the presence of a leaving group, such as a halogen, at the C-3 or C-5 positions. nih.gov Given that the C-5 position is already substituted in the parent compound, derivatization at the C-3 position would likely involve a multi-step synthetic sequence.

Table 1: Electrophilic Substitution Reactions on the Pyrazole Ring

| Reaction Type | Reagents and Conditions | Position of Substitution |

|---|---|---|

| Nitration | HNO₃/H₂SO₄ | C-4 |

| Bromination | NBS, cat. H⁺ | C-4 |

| Sulfonation | Fuming H₂SO₄ | C-4 |

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they are extensively used in the derivatization of pyrazole-containing compounds. rsc.orgresearchgate.net The Suzuki-Miyaura reaction, which involves the coupling of an organic halide with a boronic acid in the presence of a palladium catalyst, is particularly noteworthy. rsc.orgresearchgate.netacs.orgnih.govnih.gov To employ this reaction, the pyrazole ring of this compound would first need to be halogenated, typically at the C-4 position. nih.gov The resulting halopyrazole can then be coupled with a variety of boronic acids to introduce aryl, heteroaryl, or alkyl substituents. rsc.orgresearchgate.net

Other cross-coupling reactions, such as the Sonogashira, Heck, and Buchwald-Hartwig reactions, can also be utilized to further diversify the pyrazole scaffold. mdpi.com The Sonogashira reaction allows for the introduction of alkyne moieties, while the Heck reaction can be used to install vinyl groups.

Table 2: Metal-Catalyzed Cross-Coupling Reactions for Pyrazole Derivatization

| Coupling Reaction | Reactants | Catalyst/Ligand | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura | Halopyrazole, Boronic Acid | Pd(PPh₃)₄, Base | C-C |

| Sonogashira | Halopyrazole, Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Base | C-C (sp) |

| Heck | Halopyrazole, Alkene | Pd(OAc)₂, P(o-tolyl)₃, Base | C-C (sp²) |

The introduction of halogens and pseudohalogens onto the pyrazole ring serves a dual purpose: it can directly modulate the biological activity of the molecule and provide a reactive handle for subsequent synthetic transformations, such as cross-coupling reactions. beilstein-archives.org Bromination and chlorination at the C-4 position can be readily achieved using reagents like N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS), respectively. researchgate.netresearchgate.net Iodination can be accomplished with N-iodosuccinimide (NIS). Pseudohalogens are polyatomic analogues of halogens, and their chemistry resembles that of true halogens, allowing them to be substituted for halogens in various chemical compounds. wikipedia.orgyoutube.comyoutube.com The introduction of pseudohalogens, such as the cyano group, can be achieved through methods like the Sandmeyer reaction if an amino group is present, or by palladium-catalyzed cyanation of a halopyrazole.

Table 3: Halogenation and Pseudohalogenation of the Pyrazole Ring

| Halogen/Pseudohalogen | Reagent | Position |

|---|---|---|

| Bromine | N-Bromosuccinimide (NBS) | C-4 |

| Chlorine | N-Chlorosuccinimide (NCS) | C-4 |

| Iodine | N-Iodosuccinimide (NIS) | C-4 |

| Cyano | CuCN (from a halo-precursor) | C-4 |

Transformations of the Oxane Ring

The oxane, or tetrahydropyran (B127337), ring provides additional sites for chemical modification, although its saturated nature generally renders it less reactive than the aromatic pyrazole ring. wikipedia.orgorganic-chemistry.org The primary amine at the C-4 position is a key site for functionalization, but the ring itself can also undergo specific transformations.

Reduction of the oxane ring is generally not feasible as it is an already saturated heterocycle. Any reductive conditions would likely be targeted at other functional groups that might be introduced on derivatized analogs.

The oxane ring is generally stable under a variety of reaction conditions. However, under strongly acidic conditions, particularly in the presence of a nucleophile, ring-opening could potentially occur. researchgate.netacs.orgnih.govnih.gov This would involve protonation of the ring oxygen, followed by nucleophilic attack at either the C-2 or C-6 position. The regioselectivity of this attack would be influenced by the steric and electronic properties of the pyrazole substituent at C-2.

Ring rearrangements of the oxane scaffold are not common under typical synthetic conditions. However, under specific photolytic or thermolytic conditions, or in the presence of certain transition metal catalysts, skeletal rearrangements could potentially be induced, leading to the formation of different heterocyclic or carbocyclic systems. rsc.org These types of transformations are highly substrate-dependent and would require considerable investigation to be developed into reliable synthetic methods.

Modifications of the Amine Functionality

The primary amine at the 4-position of the oxane ring is a key site for derivatization. Its nucleophilicity allows for reactions with a variety of electrophiles, leading to the formation of new carbon-nitrogen and heteroatom-nitrogen bonds.

N-alkylation introduces alkyl groups onto the amine nitrogen, modifying the steric and electronic properties of the molecule. A common method for N-alkylation of related pyrazol-5-amine compounds involves deprotonation of the amine with a strong base, such as sodium hydride (NaH), followed by reaction with an alkyl halide. For instance, the N-methylation of a structurally similar pyrazol-5-amine was achieved using methyl iodide in tetrahydrofuran (B95107) (THF) nih.govnih.gov. This precedent suggests that both mono- and di-alkylation of the oxane amine are feasible, depending on the stoichiometry of the reagents and reaction conditions.

N-acylation, the introduction of an acyl group, is a straightforward transformation typically accomplished by reacting the amine with an acyl chloride or acid anhydride (B1165640) in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the acid byproduct beilstein-journals.org. This reaction proceeds readily to form stable amide derivatives.

| Reaction | Reagent(s) | Product Type | Representative Conditions |

| N-Methylation | Sodium Hydride (NaH), Methyl Iodide (MeI) | Secondary Amine | THF, Room Temperature |

| N-Ethylation | Sodium Hydride (NaH), Ethyl Iodide (EtI) | Secondary Amine | THF, Room Temperature |

| N-Acetylation | Acetyl Chloride, Triethylamine | N-acetyl Amide | Dichloromethane (DCM), 0 °C to RT |

| N-Benzoylation | Benzoyl Chloride, Pyridine | N-benzoyl Amide | Dichloromethane (DCM), 0 °C to RT |

This table presents plausible reaction conditions based on standard organic transformations and literature on related compounds.

The amine functionality serves as a versatile handle for creating amide, urea, and thiourea (B124793) linkages, which are prevalent in medicinal chemistry.

Amide Formation: Beyond N-acylation with simple acyl chlorides, amides can be formed by coupling the amine with carboxylic acids using standard coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator such as 1-Hydroxybenzotriazole (HOBt). This method is broadly applicable and tolerates a wide range of functional groups on the carboxylic acid partner.

Urea and Thiourea Formation: Ureas and their sulfur analogues, thioureas, are readily synthesized by reacting the primary amine with isocyanates and isothiocyanates, respectively. These reactions are typically high-yielding and proceed under mild conditions. The synthesis of pyrazolyl-urea derivatives is a well-established strategy in the development of biologically active compounds. nih.gov The addition of the amine to the electrophilic carbon of the isocyanate or isothiocyanate is generally rapid and does not require a catalyst.

| Derivative | Reagent | Functional Group Formed |

| Amide | R-COOH, EDC, HOBt | -NH-C(=O)-R |

| Urea | R-N=C=O | -NH-C(=O)-NH-R |

| Thiourea | R-N=C=S | -NH-C(=S)-NH-R |

This table illustrates general synthetic routes to amide, urea, and thiourea derivatives from the primary amine.